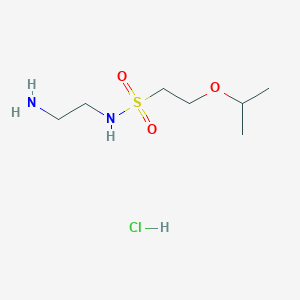
(2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride, also known as JNJ-5207852, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a small molecule inhibitor of the transcription factor c-Jun N-terminal kinase (JNK) and has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties.
Mécanisme D'action
(2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride is a selective inhibitor of the JNK signaling pathway, which is involved in various cellular processes, including inflammation, apoptosis, and cell proliferation. JNK is activated in response to various stress stimuli, including oxidative stress, inflammation, and DNA damage. Inhibition of JNK signaling by this compound has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride is its selectivity for JNK signaling, which allows for the study of the specific effects of JNK inhibition. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one limitation of this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of (2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride. One potential application is in the treatment of neurodegenerative diseases, where JNK signaling has been implicated in the pathogenesis of these disorders. Additionally, this compound may have potential therapeutic applications in cancer, where JNK signaling has been shown to promote tumor growth and survival. Further studies are needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis of (2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride involves the reaction of piperidine with 2,4-hexadienoyl chloride in the presence of a base, followed by hydrochloride salt formation. The compound has been synthesized using various methods, including solid-phase synthesis and solution-phase synthesis.
Applications De Recherche Scientifique
(2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and inflammatory disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
(2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-2-3-4-7-12(15)14-10-11-6-5-8-13-9-11;/h2-4,7,11,13H,5-6,8-10H2,1H3,(H,14,15);1H/b3-2+,7-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKULNBPWPHSKV-HCWCRWRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NCC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NCC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-methyl-5-propyl-1,2-oxazol-4-yl)methanone](/img/structure/B7638937.png)
![2-cyclobutyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7638938.png)
![2-cyclobutyl-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7638939.png)


![3-(ethoxymethyl)-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7638974.png)
![1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea](/img/structure/B7638982.png)
![N-cyclopropyl-N-(1-cyclopropylethyl)-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7639002.png)

![N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7639013.png)
![3-[1-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7639021.png)
![N-(cyclohexylmethyl)-N-(pyridin-4-ylmethyl)-6-oxaspiro[2.5]octane-2-carboxamide](/img/structure/B7639027.png)

![4-(methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7639035.png)